N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1235439-28-7
VCID: VC3361838
InChI: InChI=1S/C8H16N2O.ClH/c9-5-6-10-8(11)7-3-1-2-4-7;/h7H,1-6,9H2,(H,10,11);1H
SMILES: C1CCC(C1)C(=O)NCCN.Cl
Molecular Formula: C8H17ClN2O
Molecular Weight: 192.68 g/mol

N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride

CAS No.: 1235439-28-7

Cat. No.: VC3361838

Molecular Formula: C8H17ClN2O

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride - 1235439-28-7

Specification

CAS No. 1235439-28-7
Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
IUPAC Name N-(2-aminoethyl)cyclopentanecarboxamide;hydrochloride
Standard InChI InChI=1S/C8H16N2O.ClH/c9-5-6-10-8(11)7-3-1-2-4-7;/h7H,1-6,9H2,(H,10,11);1H
Standard InChI Key XFMCVCUQPGFXFE-UHFFFAOYSA-N
SMILES C1CCC(C1)C(=O)NCCN.Cl
Canonical SMILES C1CCC(C1)C(=O)NCCN.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride is characterized by its cyclopentane ring attached to a carboxamide group that connects to an aminoethyl chain. The compound has the molecular formula C₈H₁₆N₂O·HCl, indicating the presence of eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one hydrochloride group . The structural arrangement features a cyclopentane ring that contributes to the conformational properties of the molecule, while the amide linkage provides rigidity and hydrogen bonding capability. The aminoethyl side chain terminates with a primary amine group that, in the hydrochloride salt form, exists as a protonated ammonium ion. This protonation significantly affects the compound's physicochemical properties, particularly its solubility profile and reactivity patterns in various solvents.

The structural representation can be described through various chemical notations, including the SMILES code (Cl.O=C(NCCN)C1CCCC1) and InChI notation (InChI=1S/C8H16N2O.ClH/c9-5-6-10-8(11)7-3-1-2-4-7;/h7H,1-6,9H2,(H,10,11);1H), which provide standardized ways to describe the compound's structure . The InChI key, XFMCVCUQPGFXFE-UHFFFAOYSA-N, serves as a fixed-length identifier that uniquely represents this specific chemical structure. These identifiers are crucial for database searches and chemical information management, allowing researchers to precisely identify and reference this compound in scientific literature and chemical databases.

Functional Groups and Reactivity

The reactivity of N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride is primarily determined by its functional groups: the carboxamide group and the primary amine. The carboxamide group (–CONH–) can participate in hydrogen bonding as both a hydrogen bond donor and acceptor, contributing to the compound's interaction with biological targets. The protonated amine group in the hydrochloride salt serves as a good hydrogen bond donor and can participate in ionic interactions with negatively charged species in biological systems. Under basic conditions, the hydrochloride salt can be converted to the free base form, altering its solubility profile and potentially its biological activity.

The cyclopentane ring provides hydrophobicity to the molecule, which is balanced by the hydrophilic nature of the amide and amine functionalities. This amphiphilic character is often desirable in drug candidates as it allows for membrane permeability while maintaining water solubility. The compound's moderately polar nature suggests that it may exhibit good bioavailability properties, making it potentially valuable in pharmaceutical applications . Additionally, the presence of the primary amine group makes the compound susceptible to various chemical transformations, including acylation, alkylation, and reductive amination, which can be utilized to create structural derivatives with potentially enhanced biological properties.

Synthesis and Production

Synthetic Routes

The synthesis of N-(2-aminoethyl)cyclopentanecarboxamide typically involves the reaction between cyclopentanecarboxylic acid and 2-aminoethanol, which are readily available precursors in organic synthesis. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amino group of 2-aminoethanol attacks the carbonyl carbon of cyclopentanecarboxylic acid. The reaction generally requires activation of the carboxylic acid, which can be achieved using coupling reagents commonly employed in peptide synthesis. Following the formation of the amide bond, the hydrochloride salt can be prepared by treating the free base with hydrochloric acid in an appropriate solvent, typically an anhydrous organic solvent such as diethyl ether or ethanol.

Alternative synthetic approaches may involve the use of cyclopentanecarbonyl chloride as a more reactive acylating agent, which can directly react with ethylenediamine to form the desired amide. This approach may offer advantages in terms of reaction time and yield, but requires careful control of reaction conditions to prevent over-acylation of the diamine. The purification of the final product typically involves recrystallization from suitable solvents, which allows for the isolation of the hydrochloride salt in high purity. The choice of synthetic route often depends on the availability of starting materials, scale of production, and the desired purity of the final product.

Purification Methods

The purification of N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride is crucial for obtaining a high-quality product suitable for research or pharmaceutical applications. Common purification techniques include recrystallization from appropriate solvent systems, where the compound is dissolved in a minimum amount of hot solvent and then allowed to crystallize upon cooling. Suitable solvents often include alcohol/water mixtures, which can effectively separate the desired compound from impurities. Column chromatography may also be employed for purification, particularly when dealing with complex mixture of products or when high purity is required.

For industrial-scale production, more efficient purification methods such as continuous crystallization processes or simulated moving bed chromatography might be implemented. Quality control of the purified product typically involves analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm the identity and purity of the compound. The hydrochloride salt form is often preferred in the final product due to its enhanced stability and improved handling characteristics compared to the free base form. Proper storage conditions, typically in sealed containers protected from light and moisture, are important to maintain the quality of the purified compound over extended periods.

Physical and Chemical Properties

Solubility Characteristics

Biological Activity and Applications

Pharmacological Properties

While specific pharmacological data for N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride is limited in the provided search results, the compound's structural features suggest potential biological activities worthy of investigation. Compounds containing carboxamide groups and cyclic structures often demonstrate affinity for various biological receptors, particularly those involved in neurotransmission and signal transduction pathways. The aminoethyl side chain provides a flexible linker that can potentially interact with binding pockets in protein targets, while the cyclopentane ring offers hydrophobic interactions that may contribute to binding affinity and selectivity. These structural elements are found in various bioactive molecules, suggesting that this compound may exhibit interesting pharmacological properties.

The hydrochloride salt form is particularly relevant for pharmacological studies as it mimics the physiological environment where amine-containing compounds often exist in their protonated forms. This protonation state affects the compound's distribution, membrane permeability, and target binding characteristics in biological systems. Preliminary investigations might focus on screening the compound against panels of receptors, enzymes, and ion channels to identify potential biological targets. Based on structural similarities to known bioactive compounds, areas of particular interest might include neurological targets, immunomodulatory pathways, or antimicrobial activity, though comprehensive pharmacological profiling would be necessary to fully characterize its biological effects.

Research Applications

N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride finds applications in various research contexts, particularly in medicinal chemistry and drug discovery programs. The compound may serve as a structural scaffold for developing libraries of derivatives through modification of the amine group or substitution on the cyclopentane ring. Such structural modifications can be systematically explored to establish structure-activity relationships, potentially leading to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. Additionally, the compound might be employed as a pharmacological tool to probe specific biological mechanisms, especially if it demonstrates selective activity against particular targets.

In chemical biology research, compounds with well-defined structural features like N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride can be used as building blocks for creating molecular probes, including fluorescent or affinity-based probes for target identification and validation. The relatively simple structure of this compound makes it amenable to conjugation with reporter groups or targeting moieties, expanding its utility in chemical biology applications. Furthermore, the compound may serve as a reference standard in analytical chemistry, particularly in the development and validation of analytical methods for related compounds. Its well-characterized chemical properties make it valuable for method development in chromatography, mass spectrometry, and other analytical techniques used in pharmaceutical research and quality control.

ParameterSpecification
CAS Number1235439-28-7
Molecular FormulaC₈H₁₆N₂O·HCl
Molecular WeightApproximately 204.69 g/mol
Minimum Purity≥ 95%
AppearanceTypically a white to off-white solid
Package Sizes250 mg, 2500 mg
Price Range500.00 € (250 mg) to 1,776.00 € (2500 mg)
Storage RecommendationCool, dry place; preferably refrigerated

Quality control for commercial batches typically involves analytical testing using techniques such as HPLC, NMR spectroscopy, and mass spectrometry to confirm identity and purity. Certificates of analysis are often provided with research chemicals, detailing the results of these analytical tests and confirming compliance with the stated specifications. Researchers should review these certificates carefully to ensure the material meets the requirements for their specific applications. For critical research applications, additional in-house verification of purity and identity may be advisable before using the compound in sensitive experiments or assays.

Comparison with Structural Analogues

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